![molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8](/img/structure/B2625368.png)

1-[(3-Chlorophenyl)methoxy]piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

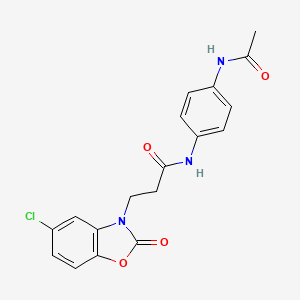

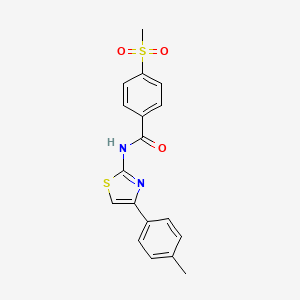

The InChI code for “1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is 1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 . This indicates the presence of a piperidin-4-one ring with a methoxy group attached to a chlorophenyl group.

Physical And Chemical Properties Analysis

“1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is a liquid at room temperature .

Aplicaciones Científicas De Investigación

- Hydromethylation Sequence : Researchers have applied this compound in the hydromethylation sequence, which involves the addition of a methyl group to a substrate. For example, it has been used in the synthesis of methoxy-protected (−)-Δ8-THC and cholesterol .

- Antimicrobial Activity : Novel derivatives of piperidin-4-one, including those containing the chlorophenyl moiety, have been investigated for their antimicrobial properties. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential antibacterial activity .

- Protodeboronation : The protodeboronation reaction, which involves the removal of a boron group from a boronic ester, has been employed using this compound. It has been useful in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

- Crystal Structure and DFT Calculations : Researchers have studied the crystal structure of 1-(3-chlorophenyl)piperidin-4-one. Comparisons of angles between the piperidin-4-one ring and pendant phenyl rings, along with weak intermolecular hydrogen bond interactions, contribute to our understanding of its structural aspects .

- Enzyme–Inhibitor Complexes : Computational studies have explored the binding of piperidin-4-one derivatives to oxidoreductase enzymes. Hydrophobic interactions between ligand aromatic moieties and lipophilic residues in the binding site play a crucial role in enzyme inhibition .

- Building Blocks : 1-(3-Chlorophenyl)piperidin-4-one serves as a valuable building block in the synthesis of more complex molecules. Its reactivity and versatility make it useful for creating diverse chemical structures .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Computational Chemistry and Structural Studies

Chemical Biology and Enzyme Inhibition

Pharmaceutical Intermediates

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Propiedades

IUPAC Name |

1-[(3-chlorophenyl)methoxy]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHNVXYCIVSQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methoxy]piperidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)

amine](/img/structure/B2625293.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)